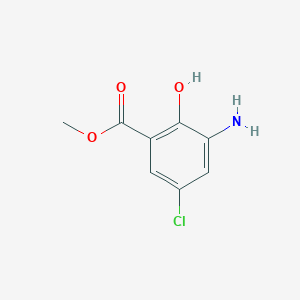

Methyl 3-amino-5-chloro-2-hydroxybenzoate

Übersicht

Beschreibung

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a compound that is structurally related to various other compounds explored for their potential applications in different fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, the related compounds provide insights into the possible characteristics and applications of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves selective chlorination and the use of different substituents to achieve desired properties. For instance, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which is structurally similar to the compound of interest, was achieved by using N-chlorosuccinimide for selective monochlorination at specific positions on the substrate . This method could potentially be adapted for the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the crystallographic system, space group, and hydrogen bonding interactions . These techniques could be applied to determine the molecular structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to understand its supramolecular assembly.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of cocrystals and the ability to participate in hydrogen bonding interactions, which are crucial for the stability of the crystal structure . Additionally, the presence of amino and hydroxy groups in the structure suggests that Methyl 3-amino-5-chloro-2-hydroxybenzoate could engage in similar interactions, affecting its reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . These methods could be used to confirm the structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to investigate its properties. Theoretical calculations, such as density functional theory (DFT), could provide additional insights into the vibrational frequencies and electronic properties, such as the HOMO-LUMO energy gap, which are indicative of the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensing

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from a base similar to Methyl 3-amino-5-chloro-2-hydroxybenzoate, demonstrates high selectivity and sensitivity toward Al3+ ions, even in the presence of other coexisting metal ions. Its application extends to living cell imaging, specifically in detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy, indicating its potential in medical diagnostics and environmental monitoring (Ye et al., 2014).

Synthesis of Agrochemicals

Compounds related to Methyl 3-amino-5-chloro-2-hydroxybenzoate, like 3-Methyl-2-nitrobenzoic acid and 2-Amino-3-methylbenzoic acid, play a critical role in the synthesis of agrochemicals such as Chlorantraniliprole, a prominent pesticide. These substances undergo a series of chemical transformations, showcasing the intricate pathways and the significance of these compounds in the synthesis of complex molecules essential for agricultural productivity (Yi-fen et al., 2010); (Jian-hong, 2012).

Development of Anti-Cancer Drugs

Methyl 3-amino-5-chloro-2-hydroxybenzoate-related compounds have been utilized in the development of anti-cancer drugs. For instance, Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate synthesized from related compounds, is instrumental in producing drugs that inhibit thymidylate synthase, showcasing the compound's potential in pharmaceutical applications targeting cancer treatment (Sheng-li, 2004).

Chemical Synthesis and Material Science

The compound has also seen applications in the field of material science and chemical synthesis. For example, 2-Amino-5-methylpyridinium 2-hydroxybenzoate, a compound structurally similar to Methyl 3-amino-5-chloro-2-hydroxybenzoate, displays a range of molecular interactions and packing, hinting at its potential in the development of novel materials and chemical structures (Quah et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSOMLZFAVONTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350776 | |

| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-chloro-2-hydroxybenzoate | |

CAS RN |

5043-81-2 | |

| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the synthesis of Azasetron Hydrochloride?

A: Methyl 3-amino-5-chloro-2-hydroxybenzoate serves as a crucial building block in the multi-step synthesis of Azasetron Hydrochloride []. The paper "Synthesis of Azasetron Hydrochloride" outlines its conversion into 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid through a series of reactions including cyclization, methylation, and hydrolysis. This intermediate subsequently undergoes further transformations to ultimately yield Azasetron Hydrochloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)